An In-depth Technical Guide to (3-Chlorophenyl)(pyridin-2-yl)methanone (CAS Number: 73742-07-1)
An In-depth Technical Guide to (3-Chlorophenyl)(pyridin-2-yl)methanone (CAS Number: 73742-07-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chlorophenyl)(pyridin-2-yl)methanone, a halogenated aromatic ketone, represents a significant scaffold in medicinal chemistry and materials science. Its structural architecture, featuring a pyridine ring linked to a chlorophenyl moiety via a carbonyl group, provides a versatile platform for developing novel therapeutic agents and functional materials. The pyridine nucleus, a common motif in pharmaceuticals, imparts desirable physicochemical properties, including aqueous solubility and the ability to participate in hydrogen bonding, which are crucial for drug-receptor interactions. The presence and position of the chlorine atom on the phenyl ring can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This guide offers a comprehensive technical overview of (3-Chlorophenyl)(pyridin-2-yl)methanone, consolidating its chemical properties, synthesis, spectral analysis, and potential applications to support ongoing research and development endeavors.
Chemical Properties and Physicochemical Data
(3-Chlorophenyl)(pyridin-2-yl)methanone is a solid at room temperature with the molecular formula C₁₂H₈ClNO and a molecular weight of approximately 217.65 g/mol .[1][2] The key physicochemical parameters, essential for understanding its behavior in various experimental settings, are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 73742-07-1 | [1] |
| Molecular Formula | C₁₂H₈ClNO | [1] |
| Molecular Weight | 217.65 g/mol | [1] |
| LogP (predicted) | 3.22 | [2] |
| Rotatable Bonds | 2 | [2] |
| Purity (typical) | >95% | [2] |
| Physical Form | Solid | [2] |
Synthesis and Mechanism
The synthesis of (3-Chlorophenyl)(pyridin-2-yl)methanone can be achieved through several established synthetic routes. A common and effective method involves the oxidation of the corresponding secondary alcohol, (3-chlorophenyl)(pyridin-2-yl)methanol. This precursor can be synthesized via a Grignard reaction between a pyridine derivative and a chlorophenyl magnesium halide.
A proposed detailed protocol for a two-step synthesis is provided below. This protocol is adapted from established procedures for analogous compounds and offers a reliable pathway to the target molecule.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of (3-Chlorophenyl)(pyridin-2-yl)methanol
This step involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. The causality behind this choice lies in its efficiency in coupling aryl halides with carbonyl compounds.
Caption: Workflow for the Grignard reaction to synthesize the alcohol intermediate.
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq.). Cover the magnesium with anhydrous tetrahydrofuran (THF). A crystal of iodine can be added to initiate the reaction. In the dropping funnel, dissolve 3-bromochlorobenzene (1.0 eq.) in anhydrous THF. Add the solution dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve pyridine-2-carboxaldehyde (0.9 eq.) in anhydrous THF and add it dropwise to the cooled Grignard reagent. Maintaining a low temperature is crucial to prevent side reactions.
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Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (3-chlorophenyl)(pyridin-2-yl)methanol.
Step 2: Oxidation to (3-Chlorophenyl)(pyridin-2-yl)methanone
The choice of a chromium-based oxidant like chromium trioxide in acetic acid is a classic and robust method for the oxidation of secondary alcohols to ketones. This self-validating system is well-documented for its high efficiency in similar transformations.
Caption: Workflow for the oxidation of the alcohol to the final ketone product.
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Reaction Setup: In a round-bottom flask, dissolve the (3-chlorophenyl)(pyridin-2-yl)methanol (1.0 eq.) from Step 1 in glacial acetic acid. Cool the solution in an ice bath.
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Addition of Oxidant: Slowly add a solution of chromium trioxide (1.5 eq.) in a minimal amount of water to the cooled alcohol solution. The temperature should be carefully monitored and maintained below 20 °C during the addition.
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Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Once the reaction is complete, pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, (3-Chlorophenyl)(pyridin-2-yl)methanone.
Spectroscopic Analysis (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance): The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyridine and chlorophenyl rings.
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Pyridyl Protons: Four protons in the aromatic region, likely appearing as a doublet, a triplet, a triplet, and a doublet, characteristic of a 2-substituted pyridine ring. The proton ortho to the nitrogen (at the 6-position) would be the most deshielded.
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Chlorophenyl Protons: Four protons on the chlorophenyl ring would appear as a set of multiplets in the aromatic region. The substitution pattern will lead to a complex splitting pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to show 12 distinct signals.
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Carbonyl Carbon: A characteristic signal in the downfield region, typically around 190-200 ppm.
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Aromatic Carbons: Signals for the five carbons of the pyridine ring and the six carbons of the chlorophenyl ring. The carbon attached to the chlorine atom will show a characteristic chemical shift, and the carbons of the pyridine ring will be influenced by the nitrogen atom.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1660-1680 cm⁻¹. Other significant bands would include C=N and C=C stretching vibrations from the aromatic rings (around 1400-1600 cm⁻¹) and C-Cl stretching vibrations (typically in the fingerprint region).
MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 217, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature. Fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of (3-Chlorophenyl)(pyridin-2-yl)methanone is centered around the carbonyl group and the two aromatic rings. The carbonyl group can undergo nucleophilic addition reactions, and the pyridine nitrogen can act as a base or a nucleophile.
The pyridine-phenyl-methanone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of (3-Chlorophenyl)(pyridin-2-yl)methanone suggests potential for various therapeutic applications.
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Enzyme Inhibition: The carbonyl group and the aromatic rings can interact with the active sites of various enzymes. For instance, related pyridine-containing compounds have shown activity as kinase inhibitors, which are crucial targets in oncology and inflammatory diseases.
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Receptor Modulation: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in ligand-receptor binding. This makes the compound a candidate for modulating the activity of G-protein coupled receptors (GPCRs) or ion channels.
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Antimicrobial and Antiviral Agents: The combination of a halogenated phenyl ring and a pyridine moiety is found in several antimicrobial and antiviral drugs. These structural features can contribute to the disruption of microbial cell walls or the inhibition of viral replication enzymes.
Further research, including high-throughput screening and structure-activity relationship (SAR) studies, is necessary to elucidate the specific biological targets and therapeutic potential of (3-Chlorophenyl)(pyridin-2-yl)methanone.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for (3-Chlorophenyl)(pyridin-2-yl)methanone (CAS 73742-07-1) is not publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. General laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.
Conclusion
(3-Chlorophenyl)(pyridin-2-yl)methanone is a compound with significant potential for further investigation, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and a predictive analysis of its spectral characteristics. While the lack of extensive experimental data necessitates a cautious approach, the information presented herein serves as a solid foundation for researchers to design and execute further studies. The exploration of its biological activities could unveil novel therapeutic applications, making it a valuable building block for the development of next-generation pharmaceuticals.
References
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GlobalChemMall. (3-Chlorophenyl)(pyridin-2-yl)methanone. [Link]
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Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]
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MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
